molecular formula C10H16N2OS B2522232 N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide CAS No. 1627007-68-4

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide

Cat. No.: B2522232
CAS No.: 1627007-68-4
M. Wt: 212.31
InChI Key: ZMDIWDDCFLSCQI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group and a methylsulfanyl group attached to a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide typically involves the following steps:

    Formation of the Cyanocyclopentyl Group: The initial step involves the formation of the cyanocyclopentyl group. This can be achieved through the reaction of cyclopentanone with a cyanide source under basic conditions.

    Introduction of the Methylsulfanyl Group: The next step involves the introduction of the methylsulfanyl group. This can be done by reacting the intermediate product with a methylthiolating agent such as methylthiol chloride.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone. This can be achieved by reacting the intermediate product with a suitable amide-forming reagent such as propanoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance reaction efficiency and control, continuous flow reactors may be used.

    Catalysts: Catalysts may be employed to accelerate the reaction rates and improve the overall yield.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization may be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions where the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-(1-cyanocyclopentyl)-2-(methylsulfanyl)propanamide can be compared with similar compounds such as:

    N-(1-cyanocyclopentyl)acetamide: This compound has a similar cyanocyclopentyl group but differs in the amide backbone.

    N-(1-cyanocyclopentyl)-N-methylurea: This compound has a urea backbone instead of a propanamide backbone.

    (1-Cyanocyclopentyl)methyl methanesulfonate: This compound has a methanesulfonate group instead of a methylsulfanyl group.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-methylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8(14-2)9(13)12-10(7-11)5-3-4-6-10/h8H,3-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDIWDDCFLSCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCC1)C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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